(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
Brand Name: Vulcanchem
CAS No.: 109791-92-6
VCID: VC20771816
InChI: InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+
SMILES: CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2
Molecular Formula: C22H26O
Molecular Weight: 306.4 g/mol

(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol

CAS No.: 109791-92-6

Cat. No.: VC20771816

Molecular Formula: C22H26O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol - 109791-92-6

Specification

CAS No. 109791-92-6
Molecular Formula C22H26O
Molecular Weight 306.4 g/mol
IUPAC Name [4-[(E)-2-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)prop-1-enyl]phenyl]methanol
Standard InChI InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+
Standard InChI Key DYYLLTMYNNLNMB-DTQAZKPQSA-N
Isomeric SMILES C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(CCCC3(C)C)C=C2
SMILES CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2
Canonical SMILES CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator